5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide
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Overview
Description
5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide is a compound that features a trifluoromethyl group attached to a pyrrole ring, along with a sulfonamide group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide typically involves the introduction of the trifluoromethyl group to a pyrrole precursor, followed by sulfonamide formation. One common method involves the reaction of a trifluoromethylated pyrrole with a sulfonamide reagent under suitable conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This dual functionality makes the compound a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-1H-pyrrole-2-carboxamide
- 5-(trifluoromethyl)-1H-pyrrole-2-thiol
- 5-(trifluoromethyl)-1H-pyrrole-2-phosphonate
Uniqueness
Compared to similar compounds, 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide stands out due to its unique combination of the trifluoromethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions with biological targets. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2580224-59-3 |
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Molecular Formula |
C5H5F3N2O2S |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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